molecular formula C17H10FN5O4 B251843 N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide

Cat. No. B251843
M. Wt: 367.29 g/mol
InChI Key: LRRVGERCOPIPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide, commonly known as FNAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of FNAC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division. FNAC has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects
FNAC has been shown to have both biochemical and physiological effects. Biochemically, FNAC has been shown to inhibit the activity of various enzymes and proteins involved in cellular processes. Physiologically, FNAC has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and regulate plant growth.

Advantages and Limitations for Lab Experiments

One of the advantages of FNAC is its broad range of potential applications in various fields. FNAC is also relatively easy to synthesize and has a high level of purity. However, one of the limitations of FNAC is its potential toxicity, which may limit its use in certain applications. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of FNAC.

Future Directions

There are several future directions for the study of FNAC. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and infectious diseases. Another direction is to study its potential use as a plant growth regulator and a fungicide in agriculture. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of FNAC, as well as its potential use in environmental science.

Synthesis Methods

FNAC can be synthesized through a multi-step process involving the reaction of 5-nitrofuran-2-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the intermediate product. The intermediate product is then subjected to further reaction with benzotriazole in the presence of a dehydrating agent such as thionyl chloride to obtain the final product, FNAC.

Scientific Research Applications

FNAC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, FNAC has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, FNAC has been used as a plant growth regulator and a fungicide. In environmental science, FNAC has been studied for its potential use as a photosensitizer for the degradation of organic pollutants.

properties

Molecular Formula

C17H10FN5O4

Molecular Weight

367.29 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)benzotriazol-5-yl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C17H10FN5O4/c18-10-1-4-12(5-2-10)22-20-13-6-3-11(9-14(13)21-22)19-17(24)15-7-8-16(27-15)23(25)26/h1-9H,(H,19,24)

InChI Key

LRRVGERCOPIPKU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(O4)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=CC=C1N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(O4)[N+](=O)[O-])F

Origin of Product

United States

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